![molecular formula C18H17Cl3N4O2 B3036944 [8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone CAS No. 400086-91-1](/img/structure/B3036944.png)
[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone
Overview
Description
[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C18H17Cl3N4O2 and its molecular weight is 427.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Pharmacological Applications : The compound "8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ylmethanone" and its derivatives have been studied for their potential pharmacological applications. The synthesis of related compounds, such as "(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone", has been reported, highlighting their complex molecular structures and potential for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Bawa, Kumar, Chawla, Kumar, Mishra, 2010).
Antihypertensive Activity : Some derivatives of this compound have been synthesized for screening as antihypertensive agents. For instance, studies have been conducted on various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, substituted with different groups at the 8 position, showing potential as antihypertensive agents (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, Whiting, 1981).
Anticancer and Antimicrobial Agents : Research into related compounds has shown significant potential in the development of anticancer and antimicrobial agents. Compounds with molecular structures similar to the queried chemical have been synthesized and evaluated for their effectiveness against cancer cell lines and pathogenic strains, demonstrating promising results in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, Shah, 2021).
Structural and Molecular Studies : Structural and molecular studies of similar compounds have been conducted to understand their chemical properties and potential applications. For example, research on the conversion of ketones of heterocyclic spiro compounds into oxime derivatives has been reported, providing insights into their chemical behavior and potential uses in various fields (Rahman, Halim, Ahmed, Akhter, Romman, 2013).
properties
IUPAC Name |
[8-(6-chloropyridazin-3-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N4O2/c19-12-1-2-13(14(20)11-12)17(26)25-9-10-27-18(25)5-7-24(8-6-18)16-4-3-15(21)22-23-16/h1-4,11H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMHUXFKKMHJKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=NN=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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